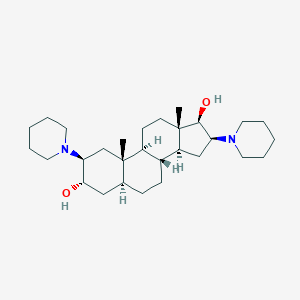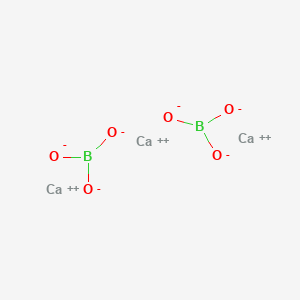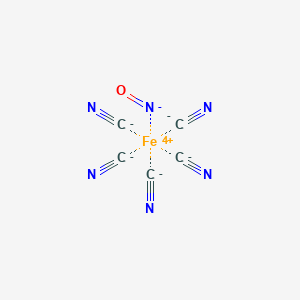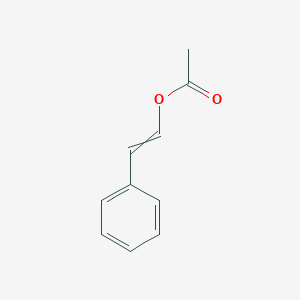![molecular formula C10H7F3O2 B077017 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione CAS No. 10557-15-0](/img/structure/B77017.png)
1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
Übersicht
Beschreibung
Introduction 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is a chemical compound that can be analyzed in terms of its synthesis, structure, and properties. It belongs to the class of organic compounds known as β-diketones, which are characterized by the presence of two carbonyl groups on adjacent carbon atoms.
Synthesis Analysis The synthesis of β-diketones, like 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione, often involves the condensation of acetophenones with appropriate aldehydes or ketones. A specific synthesis method might not be directly available for this compound, but typical processes involve base-catalyzed Claisen condensation or similar reactions. These methods provide a pathway to synthesize various substituted β-diketones, offering high yields and simple work-up procedures (Vibhute et al., 2012).
Molecular Structure Analysis The molecular structure of β-diketones like 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is characterized by the presence of two carbonyl groups adjacent to each other. This structure can lead to various conformations and electronic interactions affecting the compound's chemical behavior. X-ray crystallography and computational methods such as DFT can be used to analyze these structures, providing insights into conformational preferences and electronic properties (Emsley et al., 1987).
Chemical Reactions and Properties β-Diketones undergo a range of chemical reactions, including enolization, halogenation, and complexation with metals. These reactions can be influenced by the nature of substituents on the phenyl ring. For example, halogenation reactions of substituted β-diketones occur regioselectively, highlighting the impact of electronic and steric factors on chemical reactivity (Galer et al., 2011).
Wissenschaftliche Forschungsanwendungen
Regioselective Halogenation
A study by Galer et al. (2011) focused on the highly regioselective halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione. This research demonstrated that halogenation with N-X reagents occurs regioselectively at the α position, except for fluorination, indicating the compound's potential in synthetic chemistry applications for specific halogen incorporation (Galer, Košmrlj, & Šket, 2011).
Unusual Condensation Reactions
Soloshonok et al. (2006) reported on the unusual condensation reactions involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione, demonstrating complex chemical behaviors that contribute to the development of novel compounds with potentially unique properties (Soloshonok, Ohkura, & Yasumoto, 2006).
Fragmentation Studies
Research by Yosefdad et al. (2020) on the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry highlights the impact of structure and hydration on molecular stability and fragmentation patterns. This study offers insights into analytical chemistry techniques for characterizing similar compounds (Yosefdad, Valadbeigi, & Bayat, 2020).
Synthesis Methods
Vibhute et al. (2012) developed a simple and high-yielding method for synthesizing 1-(substituted phenyl)-3-methyl propane 1,3-dione. This research provides a cost-effective and practical approach to synthesizing derivatives of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione, enhancing its accessibility for further scientific exploration (Vibhute, Zangade, Gurav, & Vibhute, 2012).
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylated compounds, such as “1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione”, have widespread applications in pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom . It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUVRZPTOJDWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380614 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione | |
CAS RN |
10557-15-0 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



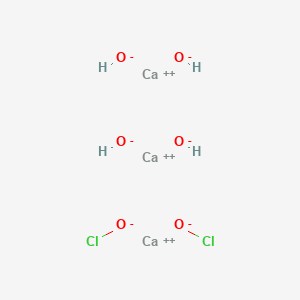
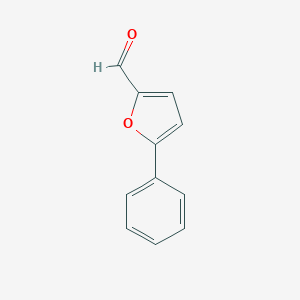

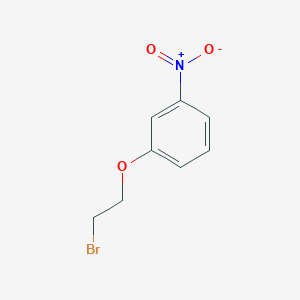
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
